N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H36N4O2S and its molecular weight is 492.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- A study by Aal et al. (2007) focused on the synthesis of compounds conjugated with a dimethylaminosulfonyl moiety, reporting their antimicrobial and antifungal activities. This indicates the compound's utility in generating new molecules with potential biological applications (Aal et al., 2007).
Antimicrobial and Antifungal Activities
- Kumar et al. (2019) synthesized quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, which exhibited in vitro antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial and fungal strains. This showcases the compound's relevance in developing new antimicrobial agents and cancer therapeutics (Kumar et al., 2019).
Enzyme Inhibition and Molecular Docking Studies
- Alyar et al. (2019) conducted a study on Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on enzyme activities and conducting molecular docking studies to understand their binding interactions. This research demonstrates the compound's potential in enzyme inhibition and as a tool in computational biology studies (Alyar et al., 2019).
Nonlinear Optical Properties
- Okada et al. (2003) investigated ethyl-substituted stilbazolium derivatives for second-order nonlinear optics, showing the compound's utility in materials science, particularly in the development of new optical materials (Okada et al., 2003).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c1-22-10-15-27(20-23(22)2)35(33,34)29-21-28(24-11-13-25(14-12-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,28-29H,16-19,21H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOFBQOARNWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide |
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